2-(Cyclopentyloxy)pyridine-3-boronic acid

Description

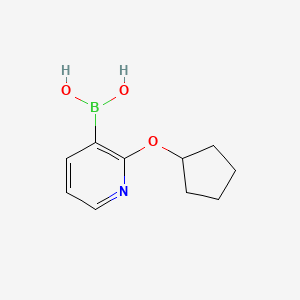

Structure

2D Structure

Properties

IUPAC Name |

(2-cyclopentyloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c13-11(14)9-6-3-7-12-10(9)15-8-4-1-2-5-8/h3,6-8,13-14H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRWZRPZLPORCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Pyridinylboronic Acid Synthesis Approaches

Based on comprehensive reviews of recent literature, including a detailed 2013 ARKIVOC review by Liu et al., there are five principal synthetic strategies for pyridinylboronic acids and esters:

- Halogen-metal exchange (HMe) followed by borylation

- Directed ortho-metalation (DoM) followed by borylation

- Palladium-catalyzed cross-coupling of halopyridines with diboron reagents

- Iridium- or rhodium-catalyzed C-H or C-F bond borylation

- [4+2] Cycloaddition methods

Each method varies in complexity, substrate scope, and functional group tolerance. For 2-(cyclopentyloxy)pyridine-3-boronic acid, the halogen-metal exchange method is the most commonly employed and reliable approach, especially starting from appropriately halogenated pyridine precursors.

Halogen-Metal Exchange and Borylation: The Primary Method

General Procedure

The halogen-metal exchange method involves the conversion of a halogenated pyridine derivative into a pyridyl organometallic intermediate, which is then trapped with a boron electrophile to form the boronic acid or ester. The general synthetic scheme is as follows:

- Starting material: 2-(cyclopentyloxy)-3-halopyridine (typically bromide or iodide)

- Metal-halogen exchange reagent: organolithium (e.g., n-butyllithium) or organomagnesium halide (Grignard reagent)

- Boron electrophile: trialkyl borates such as trimethyl borate (B(OMe)3), triisopropyl borate (B(OiPr)3), or cyclic borate esters like pinacol borate derivatives

- Quenching and workup: aqueous acid or base to afford the boronic acid, or addition of diols to form boronic esters

The reaction is typically conducted at low temperatures (e.g., -78 °C) to control reactivity and selectivity.

Specifics for this compound

- Precursor Preparation : The synthesis begins with 2-(cyclopentyloxy)-3-bromopyridine or 2-(cyclopentyloxy)-3-iodopyridine, which can be prepared by halogenation of 2-(cyclopentyloxy)pyridine or by nucleophilic substitution on halopyridines.

- Metalation : Treatment with n-butyllithium at -78 °C effects lithium-halogen exchange at the 3-position, generating a 3-lithiated intermediate.

- Borylation : Addition of trialkyl borate (e.g., B(OMe)3) captures the organolithium species to form the boronate intermediate.

- Hydrolysis : Acidic aqueous workup converts the boronate ester to the boronic acid.

This method provides high yields and good regioselectivity for the 3-position boronation, while preserving the cyclopentyloxy substituent at the 2-position.

Alternative Methods and Considerations

Directed Ortho-Metalation (DoM)

- DoM can be used when the pyridine ring contains directing groups that facilitate lithiation adjacent to the substituent.

- For 2-(cyclopentyloxy)pyridine, the oxygen atom may direct lithiation ortho to the substituent, but since the target is the 3-position, DoM is less straightforward here.

- This method is more suitable for pyridines with strong directing groups and may require protection/deprotection steps.

Palladium-Catalyzed Cross-Coupling

Iridium- or Rhodium-Catalyzed C-H Borylation

- Transition metal-catalyzed direct C-H borylation allows for late-stage functionalization without pre-halogenation.

- Regioselectivity can be challenging, but ligand and catalyst design can favor borylation at the 3-position.

- This method is emerging but less common for substituted pyridines like 2-(cyclopentyloxy)pyridine.

Summary Table of Halogen-Metal Exchange Borylation for 2-Substituted Pyridinylboronic Acids

*Yields estimated based on analogous substrates and literature precedent for similar 2-substituted pyridinylboronic acids.

Chemical Reactions Analysis

2-(Cyclopentyloxy)pyridine-3-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Suzuki-Miyaura Coupling: This is the most notable reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Cyclopentyloxy)pyridine-3-boronic acid has several applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic halide.

Transmetalation: The boronic acid group transfers to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond.

Comparison with Similar Compounds

Key Findings :

- Chain Length : Longer hydrophobic chains (e.g., 4-phenylbutoxy) improve activity, but excessively long chains (e.g., 11-carbon) abolish it .

- Branched vs. Cyclic Groups : The cyclopentyloxy group’s cyclic structure may enhance rigidity and binding compared to linear or branched alkoxy groups like neopentyloxy .

Boronic Acid vs. Ester Derivatives

Esterification of the boronic acid reduces activity:

- This compound pinacol ester : While stable and commercially available, ester derivatives lack the trigonal boronic acid geometry required for efflux pump inhibition .

- Sodium boronate salts and trifluoroborates : These derivatives also show reduced activity compared to free boronic acids .

Electronic and Steric Effects

Biological Activity

Overview

2-(Cyclopentyloxy)pyridine-3-boronic acid is an organoboron compound that has garnered attention for its unique structural properties and potential biological applications. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with a cyclopentyloxy group. Its primary utility lies in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, where it plays a crucial role in forming carbon-carbon bonds.

The biological activity of this compound primarily revolves around its participation in biochemical reactions. The compound interacts with transition metal catalysts during the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of new chemical bonds. The mechanism can be summarized as follows:

- Oxidative Addition : The boronic acid group undergoes oxidative addition to the metal catalyst.

- Transmetalation : The compound transfers its organic moiety to another organometallic species, leading to the formation of a new carbon-carbon bond.

This process is influenced by various environmental factors such as temperature and pH, which can affect the efficiency of the reaction.

Cellular Effects

Research indicates that this compound can modulate various cellular processes, including:

- Cell Signaling Pathways : The compound has been shown to influence pathways critical for cellular communication and response.

- Gene Expression : It may alter gene expression profiles by interacting with transcription factors or other regulatory proteins.

- Metabolic Activity : The compound can enhance metabolic processes and reduce oxidative stress at specific dosages in animal models.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through:

- Covalent Bond Formation : It forms reversible covalent bonds with diols and other nucleophiles, allowing it to interact with enzymes and proteins.

- Enzyme Modulation : Depending on the context, this interaction can lead to either inhibition or activation of enzyme activity.

Research Applications

The compound has diverse applications across various fields:

- Organic Chemistry : As a reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules.

- Biological Research : Used to modify biomolecules for studying biological processes and interactions.

- Pharmaceutical Development : Investigated for potential therapeutic properties, particularly as a precursor in drug development.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Pyridinylboronic Acid | Lacks cyclopentyloxy group | Less sterically hindered |

| Pinacol Ester of this Compound | More stable but requires deprotection | Easier handling |

The specific substitution pattern of this compound influences its reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry.

Case Studies and Experimental Findings

Several studies have explored the biological implications of boronic acids similar to this compound:

- Inhibitory Effects on Tubulin Polymerization : A related boronic acid compound demonstrated significant inhibitory activity on tubulin polymerization with IC50 values ranging from 21 to 22 µM, indicating potential applications in cancer treatment due to its ability to disrupt cell division .

- Antiallodynic Activity in Neuropathic Pain Models : Research on analogs showed that certain pyridine derivatives exhibited dose-dependent antiallodynic effects in mouse models, suggesting therapeutic potential for pain management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Cyclopentyloxy)pyridine-3-boronic acid?

- Methodology : Synthesis typically involves two key steps:

Introduction of the cyclopentyloxy group : A nucleophilic substitution reaction between 2-chloropyridine-3-boronic acid and cyclopentanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

Borylation : If starting from a non-boronic precursor, Miyaura borylation (using Pd catalysts and bis(pinacolato)diboron) may be employed .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Q. How is the purity and structural integrity of this compound verified?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., cyclopentyloxy group at C2, boronic acid at C3) .

- HPLC-MS : Quantifies purity and detects anhydride impurities (common in boronic acids) .

- FT-IR : B-O stretching (~1340 cm⁻¹) and cyclic boroxine formation (broad peaks ~3200 cm⁻¹) indicate boronic acid integrity .

Q. What are the optimal storage conditions to prevent degradation?

- Stability : Store at 0–4°C under inert gas (argon) to minimize protodeboronation and oxidation. Lyophilization for long-term storage reduces boroxine formation .

- Solvent Compatibility : Avoid aqueous solutions at neutral or alkaline pH; use anhydrous THF or DMSO for dissolution .

Advanced Research Questions

Q. How does the cyclopentyloxy group influence reactivity in Suzuki-Miyaura cross-couplings?

- Steric and Electronic Effects :

- Steric hindrance : The cyclopentyloxy group at C2 reduces accessibility to the boronic acid at C3, lowering reaction rates with bulky aryl halides .

- Electron-donating effect : Enhances boronic acid stability but may reduce electrophilicity in transmetalation steps.

- Optimization Strategies :

- Use Pd(OAc)₂ with SPhos ligand to mitigate steric effects .

- Elevated temperatures (80–100°C) improve coupling efficiency for hindered substrates .

Q. What strategies mitigate protodeboronation in aqueous conditions for this compound?

- pH Control : Maintain reaction pH <7 (e.g., using acetic acid buffers) to suppress base-catalyzed protodeboronation .

- Additives : Adding diethanolamine (10 mol%) stabilizes the boronic acid via chelation, reducing degradation .

- Data Example :

| pH | Protodeboronation Rate (h⁻¹) |

|---|---|

| 5.0 | 0.02 |

| 7.4 | 0.35 |

Q. How to interpret conflicting catalytic efficiency data in cross-coupling reactions?

- Troubleshooting Framework :

Substrate Compatibility : Test electron-deficient vs. electron-rich aryl halides (e.g., 4-nitrophenyl vs. 4-methoxyphenyl).

Ligand Screening : Compare Buchwald (XPhos) vs. Fu (t-BuBrettPhos) ligands for steric tolerance .

Solvent Effects : Polar aprotic solvents (DME) favor transmetalation; non-polar solvents (toluene) improve selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.